2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
Overview
Description
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is an organic compound with the molecular formula C13H18ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, an isopropoxyphenyl group, and an ethyl chain
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with mitochondrial complex i . This interaction inhibits electron transport, which is crucial for energy production in cells .
Biochemical Pathways
Given its potential interaction with mitochondrial complex i, it may impact pathways related to energy metabolism, including oxidative phosphorylation .
Result of Action
Based on the potential mode of action, this compound could lead to cell death due to disruption of energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzene and 2-chloroacetyl chloride.
Formation of Intermediate: 4-(propan-2-yloxy)benzene is reacted with ethylamine to form 2-[4-(propan-2-yloxy)phenyl]ethylamine.
Final Product Formation: The intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
- 2-chloro-N,N-dimethylpropylamine
Comparison
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWJFVVBYIGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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